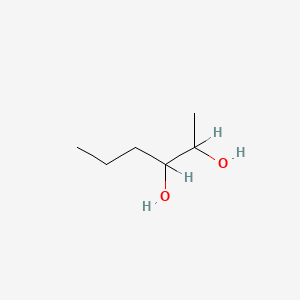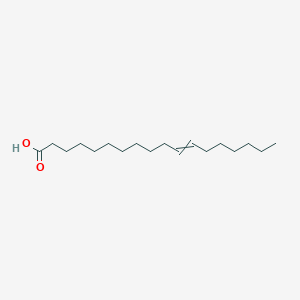
2,3-Hexanediol
Vue d'ensemble
Description
2,3-Hexanediol is an organic compound with the molecular formula C₆H₁₄O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Hexanediol can be synthesized through several methods. One common method involves the reduction of 2,3-hexanedione using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) as reducing agents. The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Another method involves the catalytic hydrogenation of 2,3-hexanedione using a palladium or platinum catalyst. This reaction is carried out under high pressure and temperature to achieve the desired reduction.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrogenation of 2,3-hexanedione using a nickel catalyst. This process is conducted in large reactors under high pressure and temperature to ensure efficient conversion and high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Hexanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-hexanedione using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).
Reduction: It can be reduced to form hexane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form 2,3-dichlorohexane.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 2,3-Hexanedione
Reduction: Hexane
Substitution: 2,3-Dichlorohexane
Applications De Recherche Scientifique
2,3-Hexanediol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a solvent and stabilizer in biochemical assays and enzyme reactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in topical formulations due to its moisturizing properties.
Industry: It is used in the production of polymers, resins, and plasticizers. It also finds applications in the formulation of personal care products such as lotions and creams.
Mécanisme D'action
The mechanism of action of 2,3-Hexanediol depends on its specific application. In biochemical assays, it acts as a stabilizer by forming hydrogen bonds with proteins and enzymes, thereby maintaining their structure and activity. In drug delivery systems, it enhances the solubility and bioavailability of active pharmaceutical ingredients by acting as a co-solvent.
Comparaison Avec Des Composés Similaires
2,3-Hexanediol can be compared with other diols such as 1,2-hexanediol and 1,6-hexanediol. While all these compounds contain two hydroxyl groups, their positions on the carbon chain differ, leading to variations in their chemical properties and applications.
1,2-Hexanediol: This compound has hydroxyl groups on the first and second carbon atoms. It is commonly used as a preservative in cosmetics and personal care products.
1,6-Hexanediol: This compound has hydroxyl groups on the first and sixth carbon atoms. It is widely used in the production of polyurethanes and polyester resins.
The unique positioning of the hydroxyl groups in this compound makes it particularly suitable for specific applications in organic synthesis and industrial processes.
Propriétés
IUPAC Name |
hexane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-4-6(8)5(2)7/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIYAEYRVFUFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334204 | |
| Record name | 2,3-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-30-1 | |
| Record name | 2,3-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B1196450.png)






![4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine](/img/structure/B1196465.png)


